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Compound Name: JE-2147

Cat. No.: B1672827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

conducting molecular docking studies of JE-2147, a potent HIV-1 protease inhibitor. JE-2147,

also known as AG1776 or KNI-764, is a peptidomimetic inhibitor containing

allophenylnorstatine, demonstrating significant antiviral activity against a wide spectrum of HIV-

1, HIV-2, and simian immunodeficiency virus strains, including those resistant to multiple

protease inhibitors.[1] This document outlines the mechanism of action, binding characteristics,

and a step-by-step guide for in silico analysis of its interaction with HIV-1 protease.

Mechanism of Action
JE-2147 functions by inhibiting the HIV-1 protease, an enzyme critical for the viral life cycle.[2]

The protease is responsible for cleaving newly synthesized polyproteins into functional viral

proteins. By binding to the active site of the protease, JE-2147 blocks this cleavage, preventing

the maturation of new, infectious virions.[2] This inhibitory action halts the replication of the

virus.

Quantitative Data Summary
The following table summarizes the key quantitative data reported for JE-2147 in various

studies. This includes its binding affinity for its primary target, HIV-1 protease, as well as

binding energies from computational studies against other viral proteases.
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Parameter Target Protein Value Reference

Inhibition Constant

(Kᵢ)
HIV-1 Protease 41 ± 18 pM [3][4][5]

IC₅₀ (against wild-type

HIV-1)
HIV-1 13-41 nM [1]

Binding Free Energy

(ΔG)
SARS-CoV-2 Mpro -8.0 kcal/mol [6]

Binding Free Energy

(ΔG)
SARS-CoV-2 Mpro

-28.31 kcal/mol (MM-

PBSA)
[6]

Experimental Protocols
This section provides a detailed methodology for performing a molecular docking study of JE-
2147 with HIV-1 protease. This protocol is designed to be adaptable to various molecular

modeling software packages.

Preparation of the Receptor (HIV-1 Protease)
Obtain the Protein Structure: Download the crystal structure of HIV-1 protease in complex

with JE-2147 from the Protein Data Bank (PDB). The high-resolution structure (1.09 Å) is

available under PDB ID: 1HPV.[3][4] This structure provides an excellent starting point as it

contains the experimentally determined bound conformation of the ligand.

Pre-processing the Protein:

Remove all non-essential molecules from the PDB file, including water molecules, ions,

and any co-solvents. The bound ligand (JE-2147) should also be removed and saved in a

separate file for later use as the input ligand.

Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

Assign partial charges to each atom of the protein using a force field such as CHARMm or

AMBER.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11926820/
https://pubs.acs.org/doi/abs/10.1021/bi011781z
https://pubs.acs.org/doi/10.1021/bi011781z
https://pubmed.ncbi.nlm.nih.gov/10411934/
https://www.researchgate.net/publication/339713430_Binding_interactions_of_JE-2147_Normal_vs_Methylated_to_HIV-1_Protease_A_Molecular_Dynamics_simulation_study_for_drug_design_strategy
https://www.researchgate.net/publication/339713430_Binding_interactions_of_JE-2147_Normal_vs_Methylated_to_HIV-1_Protease_A_Molecular_Dynamics_simulation_study_for_drug_design_strategy
https://www.benchchem.com/product/b1672827?utm_src=pdf-body
https://www.benchchem.com/product/b1672827?utm_src=pdf-body
https://www.benchchem.com/product/b1672827?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/11926820/
https://pubs.acs.org/doi/abs/10.1021/bi011781z
https://www.benchchem.com/product/b1672827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


If the downloaded structure contains mutations, they can be reverted to the wild-type

sequence if desired, using molecular modeling software.

Preparation of the Ligand (JE-2147)
Obtain the Ligand Structure: The 3D structure of JE-2147 can be extracted from the PDB file

(1HPV) or can be sketched using a chemical drawing tool and converted to a 3D structure.

Ligand Optimization:

Perform energy minimization of the ligand's 3D structure using a suitable force field (e.g.,

MMFF94). This step ensures that the ligand is in a low-energy conformation.

Assign partial charges to the ligand atoms.

Define the rotatable bonds of the ligand to allow for conformational flexibility during the

docking process.

Molecular Docking Procedure
Define the Binding Site: The binding site for docking can be defined based on the co-

crystallized ligand in the 1HPV structure. Typically, a grid box is generated around the active

site, encompassing all the key catalytic residues (e.g., Asp25, Thr26, Gly27, Ala28, Val32,

Ile47, Gly48, Ile50, Ile84).[7]

Select a Docking Algorithm: Various docking algorithms are available, such as Lamarckian

Genetic Algorithm (in AutoDock) or Glide's search algorithm. These algorithms will explore

different conformations and orientations of the ligand within the defined binding site.

Run the Docking Simulation:

Set the docking parameters, including the number of docking runs, the population size for

the genetic algorithm, and the maximum number of energy evaluations.

Initiate the docking process. The software will generate a set of possible binding poses for

JE-2147 within the HIV-1 protease active site.

Analysis of Docking Results
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Scoring and Ranking: The generated poses are typically scored and ranked based on their

predicted binding affinity (e.g., binding energy in kcal/mol). Lower binding energies generally

indicate more favorable binding.

Pose Analysis:

Visually inspect the top-ranked poses to assess their plausibility. The conformation of the

docked ligand should be sterically reasonable and should form meaningful interactions

with the protein.

Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic

interactions, and van der Waals forces, between JE-2147 and the active site residues of

HIV-1 protease.

Compare the best-docked pose with the original crystallographic pose of JE-2147 in the

1HPV structure to calculate the Root Mean Square Deviation (RMSD). A low RMSD value

(< 2.0 Å) indicates that the docking protocol has successfully reproduced the experimental

binding mode.

Visualizations
Signaling Pathway
The following diagram illustrates the mechanism of action of JE-2147 in inhibiting the HIV life

cycle.
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Caption: Mechanism of JE-2147 action in the HIV life cycle.

Experimental Workflow
The diagram below outlines the logical flow of a molecular docking study.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1672827?utm_src=pdf-body-img
https://www.benchchem.com/product/b1672827?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Docking

Analysis

Receptor Preparation
(HIV-1 Protease)

Grid Box Generation
(Define Binding Site)

Ligand Preparation
(JE-2147)

Run Docking Simulation

Generate Docked Poses

Scoring and Ranking

Analyze Interactions
(H-bonds, Hydrophobic, etc.)

Validation
(RMSD Calculation)

Click to download full resolution via product page

Caption: Experimental workflow for molecular docking.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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